p-Isopropylcalix[8]arene
Description
Historical Development and Evolution of Calixarene (B151959) Macrocycles
The journey of calixarene chemistry began in the 1940s with the work of Austrian chemist Alois Zinke. He treated various phenols with formaldehyde (B43269) and a strong base, producing high-melting-point materials which he believed to be pure cyclic tetramers. taylorfrancis.com However, around the same time, Sir John Cornforth's research hinted at the complexity of the reaction, suggesting the formation of mixtures of compounds. taylorfrancis.com
The modern era of calixarene chemistry was truly initiated in the early 1970s by C. David Gutsche and his research group. taylorfrancis.com Their work confirmed that Zinke's reactions produced complex mixtures of both linear and cyclic oligomers. wikipedia.org Gutsche's team developed carefully controlled reaction conditions that allowed for the reproducible and efficient synthesis of pure cyclic tetramers, hexamers, and octamers from p-tert-butylphenol. taylorfrancis.com It was Gutsche who coined the term "calixarene" in 1978. numberanalytics.com The definitive structures of these macrocycles were later firmly established through X-ray crystallographic analyses. taylorfrancis.com This foundational work opened the door for extensive exploration into the synthesis, structure, and host-guest properties of this versatile family of compounds. numberanalytics.com
Structural Peculiarities of Calixarenes
Calixarenes are distinguished by their unique three-dimensional basket, cup, or bucket shape. wikipedia.org The general structure consists of phenol (B47542) units linked by methylene (B1212753) bridges at the ortho positions. nih.gov This arrangement creates a molecule with a defined upper rim, a narrow lower rim, and a central annulus or cavity. wikipedia.orgworldscientific.com The lower rim is characterized by phenolic hydroxyl (OH) groups, while the upper rim is defined by the para-substituents of the original phenol units. worldscientific.com
A key feature of calixarenes is their conformational flexibility. wikipedia.org The rotation around the methylene bridges allows the macrocycle to adopt various shapes. For calix researchgate.netarenes, four primary conformations exist: cone, partial cone, 1,2-alternate, and 1,3-alternate. wikipedia.org The cone conformation is often stabilized by intramolecular hydrogen bonding among the hydroxyl groups on the lower rim. wikipedia.org The size of the central cavity is determined by the number of phenolic units (n) in the ring, with common calixarenes containing 4, 5, 6, 7, or 8 units. nih.gov
Table 1: Conformations of Calix researchgate.netarene
| Conformation | Point Group Symmetry | Description |
|---|---|---|
| Cone | C2v, C4v | All phenolic units point in the same direction. wikipedia.org |
| Partial Cone | Cs | One phenolic unit is inverted relative to the others. wikipedia.org |
| 1,2-Alternate | C2h | Adjacent phenolic units point in opposite directions. wikipedia.org |
Rationale for Research Focus on p-Isopropylcalixresearchgate.netarene
p-Isopropylcalix researchgate.netarene is a specific calixarene composed of eight p-isopropylphenol units. Its large ring size and the nature of its isopropyl substituents at the upper rim make it a subject of significant research interest. The synthesis involves the base-catalyzed condensation of p-isopropylphenol with formaldehyde, which can produce the target compound in high yields of 80-85%. google.com
The primary rationale for the focus on p-isopropylcalix researchgate.netarene stems from its exceptional ability to act as a host molecule for large guests, most notably fullerenes. google.comuwa.edu.au Its cavity size is particularly well-suited for the selective complexation of C₆₀ fullerene. google.com This property is exploited in the purification of fullerenes, a process that is otherwise challenging and costly. uwa.edu.au In certain solvents like benzene (B151609) and toluene (B28343), p-isopropylcalix researchgate.netarene demonstrates an advantageous selectivity for C₆₀, forming a stable complex that precipitates from the solution, thereby separating it from other fullerenes like C₇₀. google.com This specific and efficient host-guest interaction is a cornerstone of its importance in materials science.
Table 2: Properties of p-Isopropylcalix researchgate.netarene
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₇₂H₈₈O₈ | google.com |
| Molecular Mass | 1184.6 g/mol | google.com |
| Appearance | Crystalline powder | google.com |
| Melting Point | 368-371 °C | google.com |
| Key Synthetic Precursors | p-isopropylphenol, formaldehyde | google.com |
Overview of Key Research Areas and Potential Advancements
The unique properties of p-isopropylcalix researchgate.netarene have established its role in several key research domains. Its application is not limited to fullerene chemistry but extends into other areas of supramolecular and coordination chemistry.
Separation and Purification: The most prominent application is the selective purification of C₆₀ from crude fullerene soot mixtures. uwa.edu.au Research in this area focuses on optimizing the complexation-decomplexation process for large-scale, efficient, and cost-effective fullerene separation. google.comuwa.edu.au
Host-Guest Chemistry: Beyond fullerenes, the large, flexible cavity of p-isopropylcalix researchgate.netarene is being explored for its ability to form complexes with other large guest molecules and ions. This includes studies on its complexation behavior with lanthanide(III) cations after partial deprotonation of its hydroxyl groups. researchgate.netresearchgate.net The stability of these lanthanide complexes increases with the ring size of the calixarene, making the researchgate.netarene variant a particularly strong binder. researchgate.net
Materials Science: The formation of p-isopropylcalix researchgate.netarene-fullerene complexes is a form of supramolecular assembly. This opens avenues for the creation of novel materials with ordered structures. Researchers are investigating how these host-guest interactions can be used to construct new nanomaterials and molecular networks.
Derivatization and Functionalization: Like other calixarenes, the lower rim hydroxyl groups and the upper rim of p-isopropylcalix researchgate.netarene can be chemically modified. academie-sciences.fr Functionalized derivatives have been synthesized and investigated for properties such as antimicrobial activity. academie-sciences.fr Future advancements may involve creating new derivatives with tailored functionalities for applications in sensing, catalysis, or biomedicine.
Continued research into p-isopropylcalix researchgate.netarene and its derivatives promises to unlock further applications, leveraging its unique size, shape, and capacity for molecular recognition.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| p-Isopropylcalix researchgate.netarene |
| Calix researchgate.netarene |
| Calix taylorfrancis.comarene |
| p-tert-Butylcalix researchgate.netarene |
| p-tert-Butylphenol |
| Formaldehyde |
| Phenol |
| p-Isopropylphenol |
| Fullerene (C₆₀, C₇₀) |
| Benzene |
Properties
Molecular Formula |
C80H96O8 |
|---|---|
Molecular Weight |
1185.6 g/mol |
IUPAC Name |
5,11,17,23,29,35,41,47-octa(propan-2-yl)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |
InChI |
InChI=1S/C80H96O8/c1-41(2)49-17-57-33-59-19-50(42(3)4)21-61(74(59)82)35-63-23-52(44(7)8)25-65(76(63)84)37-67-27-54(46(11)12)29-69(78(67)86)39-71-31-56(48(15)16)32-72(80(71)88)40-70-30-55(47(13)14)28-68(79(70)87)38-66-26-53(45(9)10)24-64(77(66)85)36-62-22-51(43(5)6)20-60(75(62)83)34-58(18-49)73(57)81/h17-32,41-48,81-88H,33-40H2,1-16H3 |
InChI Key |
FUNVVCPIXASZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)C)CC8=C(C(=CC(=C8)C(C)C)CC9=C(C(=CC(=C9)C(C)C)C2)O)O)O)C(C)C)C(C)C)C(C)C)C(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Post Synthetic Functionalization of P Isopropylcalix 1 Arene
Established Synthetic Routes for p-Isopropylcalixchemicalbook.comarene
The creation of p-isopropylcalix chemicalbook.comarene is primarily achieved through a base-catalyzed condensation reaction involving p-isopropylphenol and formaldehyde (B43269). google.comgoogle.com This method stands as the cornerstone for producing the octameric structure.
Base-Catalyzed Cyclo-oligomerization Protocols
The synthesis of p-isopropylcalix chemicalbook.comarene involves the reaction of p-isopropylphenol with formaldehyde in the presence of a base catalyst. google.com Strong alkali bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are typically employed to facilitate the reaction. google.comgoogle.com The reaction is generally carried out in a high-boiling aromatic solvent like xylene or tetralin at elevated temperatures. google.comorgsyn.org
In a typical procedure, p-isopropylphenol, paraformaldehyde, and a catalytic amount of a base like potassium hydroxide are mixed in a solvent. google.com The mixture is heated, often to reflux, to drive the condensation and cyclization process. google.comorgsyn.org The mechanism proceeds through the formation of linear oligomers which then cyclize to form the calixarene (B151959) macrocycle. google.com The choice of base is important; while KOH, NaOH, RbOH, and CsOH are effective, LiOH has been noted to be considerably less efficient. orgsyn.org
Yield Optimization and Scalability Considerations
Initial synthetic protocols reported moderate yields for p-isopropylcalix chemicalbook.comarene. For instance, a method involving KOH in tetralin produced the compound in a 32% yield. google.com Research efforts have focused on improving these outcomes. Subsequent work demonstrated that by optimizing reaction conditions, the yield for p-isopropylcalix chemicalbook.comarene could be enhanced to 42%. tandfonline.com Further refinements in the process, such as using potassium hydroxide in refluxing xylene, have been reported to produce p-isopropylcalix chemicalbook.comarene at yields ranging from 80% to 85%, indicating the scalability of the synthesis for larger-scale production. google.com The purification of the crude product often involves recrystallization from solvents like chloroform (B151607) to obtain the pure, crystalline powder. google.comorgsyn.org
Table 1: Reported Yields for the Synthesis of p-Isopropylcalix chemicalbook.comarene
| Catalyst | Solvent | Reported Yield (%) | Reference |
|---|---|---|---|
| 13N KOH | Tetralin | 32 | google.com |
| Not Specified | Not Specified | 42 | tandfonline.com |
| Potassium Hydroxide | Xylene | 80-85 | google.com |
Strategies for Upper-Rim Functionalization of p-Isopropylcalixchemicalbook.comarene
The "upper rim" of the p-isopropylcalix chemicalbook.comarene, which consists of the aromatic rings bearing the isopropyl groups, offers sites for chemical modification. These modifications are key to altering the molecule's solubility, and complexation properties, and for introducing further reactive sites.
Electrophilic Aromatic Substitution (EAS) Modifications
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions used to functionalize aromatic systems. wikipedia.orgbyjus.com In the context of calixarenes, EAS reactions allow for the introduction of a variety of substituents onto the phenolic rings. For instance, ipso-sulfonation has been used to produce sulfonato-calixarenes. academie-sciences.fr Another common EAS reaction is diazo coupling, which introduces phenylazo groups onto the upper rim. academie-sciences.fr Friedel-Crafts alkylation, catalyzed by Lewis acids like aluminum trichloride (B1173362) (AlCl₃), is another effective method for introducing additional alkyl groups to the upper rim of calixarenes. academie-sciences.fr These reactions typically proceed by generating a potent electrophile that then attacks the electron-rich aromatic ring of the calixarene, leading to the substitution of a hydrogen atom. youtube.com
Coupling Reactions for Diverse Substituent Introduction
Modern cross-coupling reactions provide powerful tools for upper-rim functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While many examples focus on smaller calixarenes, the chemistry is applicable to the octamer. For example, diiodo-functionalized calixarenes can serve as versatile intermediates. utwente.nl These can undergo further reactions, such as light-induced coupling with benzene (B151609) to form diphenyl-substituted calixarenes, effectively enlarging the macrocyclic cavity. utwente.nl
More advanced applications include using the calix chemicalbook.comarene skeleton as a platform to support catalytic complexes. Calix chemicalbook.comarenes functionalized with imidazole-derived ligands have been used to anchor palladium(II) centers. mdpi.com These metallated calixarenes have shown high efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions, particularly for the challenging coupling of aryl chlorides. mdpi.com This strategy highlights the use of the calixarene not just as a static scaffold but as an integral component of a complex catalytic system.
Strategies for Lower-Rim (Phenolic Hydroxyl) Functionalization
The "lower rim" of p-isopropylcalix chemicalbook.comarene is defined by the circle of phenolic hydroxyl (-OH) groups. These groups are prime targets for functionalization, which can dramatically alter the conformation and binding properties of the macrocycle.
Functionalization of the lower rim is most commonly achieved through Williamson-type ether synthesis or esterification reactions. academie-sciences.fr By reacting the calixarene with various alkylating or acylating agents in the presence of a base, a wide array of functional groups can be introduced. tandfonline.comsemanticscholar.org For example, treatment with alkyl halides like methyl iodide or ethyl iodide in the presence of sodium hydride leads to the formation of the corresponding methyl ether and ethyl ether derivatives. tandfonline.com Similarly, using allyl bromide yields allyl ether derivatives. tandfonline.com The exhaustive functionalization of the hydroxyl groups on p-isopropylcalix academie-sciences.frarene and p-isopropylcalix chemicalbook.comarene has been accomplished to introduce ether, ester, acyl, and ketone functionalities. academie-sciences.fr These modifications are crucial for creating new molecular receptors with tailored ionophoric activity. tandfonline.comtandfonline.com
Table 2: Examples of Lower-Rim Functionalization of p-Isopropylcalix[n]arenes (n=4, 6, 8)
| Functional Group | Reagent | Resulting Derivative | Reference |
|---|---|---|---|
| Methyl Ether | Methyl Iodide | O-Methylated Calixarene | tandfonline.com |
| Ethyl Ether | Ethyl Iodide | O-Ethylated Calixarene | tandfonline.com |
| Allyl Ether | Allyl Bromide | O-Allylated Calixarene | tandfonline.com |
| Ester | Acyl Halide | O-Acylated Calixarene | academie-sciences.fr |
| Ketone | Not Specified | Ketone Derivative | academie-sciences.fr |
Functionalization of Bridging Methylene (B1212753) Units
Functionalization of the methylene bridges that connect the phenolic units of the calixarene framework represents a significant synthetic challenge but offers a direct route to modify the shape and properties of the macrocyclic cavity. While reports on the direct functionalization of p-isopropylcalix dntb.gov.uaarene's bridges are scarce, methodologies developed for other calixarenes, particularly calix google.comarenes, provide insight into potential strategies.
One such method involves a bromination-substitution pathway. The methylene bridges can be brominated, and these bromine atoms can then be replaced by other functional groups via an SN1-type reaction. nih.gov This allows for the introduction of alkoxy, azido, and anilino groups. nih.gov For example, solvolysis of a hexabromo-calix google.comarene derivative in trifluoroethanol (TFE) with a strong nucleophile like sodium azide (B81097) affords the corresponding hexaazido derivative. nih.gov
Another approach is a lithiation–substitution protocol. This has been successfully used for the direct disubstitution at the methylene bridges of a p-tert-butylcalix google.comarenemethyl ether, leading to the isolation of stable conformers. rsc.org These reactions often proceed with high diastereoselectivity. nih.gov The application of these multi-step procedures to the larger and more flexible calix dntb.gov.uaarene scaffold remains a complex but potentially rewarding synthetic goal.
Regioselectivity and Stereochemical Control in Functionalization
Achieving control over the regioselectivity and stereochemistry of functionalization is paramount for creating bespoke calixarene architectures. For large, flexible macrocycles like calix dntb.gov.uaarene, this is particularly challenging compared to the more rigid calix acs.orgarenes. ulb.ac.be
Regioselectivity: While exhaustive derivatization of the lower rim is straightforward with strong bases and excess reagents, selective or partial functionalization requires more nuanced conditions. The increased flexibility of the calix dntb.gov.uaarene macrocycle and the numerous possible phenolate (B1203915) intermediates complicate selective reactions. ulb.ac.be However, pioneering work has demonstrated that regiocontrol is possible. The first successful selective lower-rim substitution of a calix dntb.gov.uaarene was reported by Neri and coworkers, who prepared the 1,3,4,6-tetra-O-arylmethyl ether of p-tert-butylcalix dntb.gov.uaarene in moderate yields using a weak base, potassium carbonate. nih.gov This result highlights that by carefully controlling reaction conditions, it is possible to differentiate between the eight hydroxyl groups and achieve specific substitution patterns.
Stereochemical Control: Functionalization of the calixarene scaffold directly influences its three-dimensional structure and can be used to generate chiral molecules from achiral precursors. Asymmetric functionalization of the lower rim is the exclusive method reported for producing inherently chiral calix dntb.gov.uaarenes. nih.govresearchgate.net The synthesis of the 1,4-2,5-calix dntb.gov.uabiscrown-4 is a prime example, where the specific bridging pattern imposes a chiral conformation on the entire molecule. nih.govresearchgate.net This demonstrates that the strategic introduction of functional groups, particularly bridging units, is a powerful tool for controlling the stereochemical outcome of the final product, leading to highly ordered, non-planar chiral structures.
Conformational Dynamics and Structural Elucidation of P Isopropylcalix 1 Arene and Its Derivatives
Intrinsic Conformations of Calixtuwien.atarenes
Due to the large number of rotatable bonds, calix tuwien.atarenes are significantly more flexible than smaller macrocycles. acs.org Theoretical calculations suggest that as many as 16 different conformations are possible by altering the "up" and "down" orientations of the phenolic units. acs.org However, in practice, only a few key conformations are predominantly observed, stabilized by extensive intramolecular hydrogen bonding networks among the lower-rim hydroxyl groups.
In the solid state, the most frequently observed conformation for p-substituted calix tuwien.atarenes is the "pleated loop". researchgate.netrsc.org This arrangement is characterized by an almost circular, flattened shape where the methylene (B1212753) bridges alternate in an "up" and "down" (UDUDUDUD) fashion. acs.org This structure is heavily stabilized by a cyclic array of eight intramolecular hydrogen bonds between adjacent phenolic hydroxyl groups, which creates a nearly flat hydrogen-bonding motif. acs.org X-ray crystallographic studies of the closely related p-tert-butylcalix tuwien.atarene show that this conformation provides a cavity with an internal diameter of 7–8 Å. acs.org The pleated loop is considered the most stable conformation in the solid state and is adopted in the presence of various guest molecules and in complexes with metal ions like sodium and vanadium. rsc.orgrsc.orgresearchgate.net DFT calculations indicate that other conformations, such as the chair, are significantly less stable, with the pleated loop being more favorable by approximately 20 kcal/mol. researchgate.net
In solution, the conformational dynamics of calix tuwien.atarenes are more complex. While the pleated loop conformation can persist, the molecule exhibits significant flexibility. acs.org For derivatives of p-isopropylcalix tuwien.atarene, such as those functionalized at the lower rim with ester or ketone groups, the conformation in solution is described as a flexible flattened cone. tandfonline.com This indicates that in the absence of the rigid constraints of a crystal lattice, the macrocycle does not maintain a single, fixed shape but rather exists as a dynamic equilibrium of rapidly interconverting conformers. The alkali metal salts of calix tuwien.atarenes are also noted to be conformationally flexible in solution. nih.gov
Influence of p-Isopropyl Substituents on Conformational Preferences
In general, the nature of the alkyl group at the para-position of calixarenes—including isopropyl, tert-butyl, and adamantyl—has a relatively minor influence on the fundamental conformational mobility of the macrocycle. researchgate.netrsc.org The primary drivers for conformational preference remain the ring size and the extensive intramolecular hydrogen bonding at the lower rim. rsc.org
However, the p-substituent can exert subtle effects. Studies comparing p-tert-butylcalix tuwien.atarene and p-1-adamantylcalix tuwien.atarene have shown that stronger hydrogen bonds are realized in the more sterically demanding adamantyl derivative. researchgate.net By extension, the p-isopropyl group, being smaller than a tert-butyl group, would be expected to have a correspondingly modest steric and electronic influence. Complexation studies with lanthanide ions have been successfully carried out with p-isopropylcalix tuwien.atarene, indicating its ability to adopt the necessary conformations for ion binding, similar to its tert-butyl analog. researchgate.netresearchgate.net The primary role of the p-alkyl group is often to ensure solubility in organic solvents and to influence the packing of the molecules in the solid state.
Impact of Functionalization on Conformational Landscape
Modification of the lower rim by substituting the phenolic hydroxyl groups has a profound impact on the conformational landscape of p-isopropylcalix tuwien.atarene. These modifications disrupt or eliminate the intramolecular hydrogen bonding network that stabilizes conformations like the pleated loop.
Research on ether, ester, and ketone derivatives of p-isopropylcalix tuwien.atarene has shown that these fully functionalized macrocycles behave as flexible flattened cones in solution. tandfonline.com This increased flexibility is a direct consequence of removing the rigidifying effect of the hydrogen bond array.
Furthermore, the introduction of rigid or coordinating moieties can force the calix tuwien.atarene backbone into specific, otherwise less favorable, conformations. For instance, functionalization of p-tert-butylcalix tuwien.atarene at the 1,4- or 1,5-positions with a phenanthroline unit leads to regioisomers that adopt distinct shapes. tuwien.at The 1,4-substituted isomer, when complexed with copper, adopts a 1,2,3,4-alternate conformation, where phenolic groups are arranged in a syn orientation. tuwien.at This highlights how strategic functionalization can be used to control the three-dimensional structure and create specific cavities for catalysis or molecular recognition.
Solid-State Structural Analysis of p-Isopropylcalixtuwien.atarene Complexes
The solid-state structure of calix tuwien.atarenes is highly influenced by the presence of guest molecules or ions, which co-crystallize with the macrocycle. acs.org While specific crystal structures for complexes of the parent p-isopropylcalix tuwien.atarene are not as extensively reported as its tert-butyl analog, studies on its complexation with lanthanide ions confirm its activity as a host molecule. researchgate.netresearchgate.net
The vast majority of structural data comes from p-tert-butylcalix tuwien.atarene, which serves as an excellent model. Depending on the crystallization solvent, it can adopt several distinct conformations in the solid state. acs.org
Pleated Loop: Observed for crystal structures solvated with DMF, chloroform (B151607), and ethyl acetate. acs.org This conformation is also found in complexes with various metal ions. rsc.orgrsc.org
Chair-like: This conformation, which resembles two calix rsc.orgarene partial cones, is observed when crystallized with pyridine. acs.org
Chair-Loop: A previously unknown conformation, representing a hybrid of the chair and pleated loop, was identified in a crystal structure solvated with DMSO. acs.org
These findings demonstrate that specific intermolecular interactions between the calixarene (B151959) host and the solvent guest are crucial in directing the aggregation and crystallization process, ultimately determining the final solid-state conformation. acs.org
| Guest Solvent | Observed Conformation | Key Structural Features |
|---|---|---|
| DMF, Chloroform, Ethyl Acetate | Pleated Loop | Almost circular shape stabilized by eight intramolecular hydrogen bonds. |
| Pyridine | Chair-like | Derived from two calix rsc.orgarene partial cones; involves intermolecular H-bonds to pyridine. |
| DMSO | Chair-Loop | A hybrid conformation stabilized by six intramolecular and two intermolecular H-bonds to DMSO. |
Solution-State Conformational Studies of p-Isopropylcalixacs.orgarene
The solution-state conformational behavior of p-isopropylcalix acs.orgarene and its derivatives is characterized by significant flexibility, a consequence of the large macrocyclic ring. Unlike their smaller calix researchgate.netarene counterparts, which have well-defined cone, partial cone, 1,2-alternate, and 1,3-alternate conformations, calix acs.orgarenes can adopt a much wider array of shapes. For calix acs.orgarenes, there are at least sixteen theoretical "up-down" conformers, in addition to numerous other possibilities where one or more aromatic units are oriented outwards from the main annulus. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these conformational dynamics in solution. Studies utilizing ¹H and ¹³C NMR have revealed that derivatives of p-isopropylcalix acs.orgarene, such as the octaester and octaketone, exist as flexible, flattened cone-like structures at room temperature. tandfonline.comtandfonline.com This suggests a dynamic equilibrium between multiple conformers that averages out on the NMR timescale, leading to relatively simple spectra with well-resolved resonances, which is indicative of a high degree of flexibility. tandfonline.comtandfonline.com
The conformational mobility of calixarenes is significantly influenced by the solvent environment. Polar solvents, for instance, can disrupt the intramolecular hydrogen bonding that helps to rigidify the cone conformation in smaller calixarenes, thereby lowering the energy barrier for conformational interconversion. rsc.org In the case of p-isopropylcalix acs.orgarene, its interaction with solvents and guest molecules can induce specific conformational arrangements. For example, studies on the complexation of lanthanide ions with deprotonated p-isopropylcalix acs.orgarenes in dipolar aprotic solvents like dimethylformamide (DMF) show that the stability of the resulting complexes increases with the larger ring size. researchgate.netresearchgate.net This indicates that the flexible macrocycle can adeptly organize its donor atoms to bind the metal ion. In related p-tert-butylcalix acs.orgarene-lanthanide complexes, an approximate 1,2,3,4-alternate conformation has been observed, suggesting a potential conformation for ion-bound p-isopropylcalix acs.orgarene as well. rsc.org
The inherent flexibility of the p-isopropylcalix acs.orgarene platform makes the functionalization of its lower rim more complex compared to the more rigid calix researchgate.netarenes, often leading to a variety of conformational isomers. tandfonline.com The specific nature of the substituent groups on the phenolic oxygens, as well as their steric bulk, plays a crucial role in dictating the preferred conformation or the distribution of conformers in solution.
Detailed Research Findings:
Research into the ether, ester, and ketone derivatives of p-isopropylcalix[n]arenes (where n=4, 6, 8) has provided insights into their solution-state conformations. While the tetrameric derivatives (n=4) often adopt a rigid cone conformation, the larger hexameric and octameric versions display greater flexibility. tandfonline.comtandfonline.com
The following table summarizes the observed solution-state conformational characteristics of p-isopropylcalix acs.orgarene and its derivatives based on NMR studies.
| Derivative Type | Method | Solvent | Observed Conformation | Key Findings | Citation |
| Octaester | ¹H NMR, ¹³C NMR | CDCl₃ | Flexible flattened cone | At room temperature, the molecule is highly flexible, showing averaged signals. | tandfonline.comtandfonline.com |
| Octaketone | ¹H NMR, ¹³C NMR | CDCl₃ | Flexible flattened cone | Similar to the octaester, exhibits significant conformational mobility. | tandfonline.comtandfonline.com |
| Parent Calixarene | UV-Vis, MS, NMR | DMF | Flexible, dynamic | Forms complexes with lanthanide ions, suggesting a pre-organizable cavity. | researchgate.netresearchgate.net |
| Octamethyl ether | ¹H NMR, ¹³C NMR | CDCl₃ | Rigid Conformation | The ¹H NMR spectra at room temperature show well-resolved resonances consistent with a more rigid structure compared to the parent calixarene. | tandfonline.com |
NMR Data for p-Isopropylcalix acs.orgarene Derivatives:
While detailed NMR data for many p-isopropylcalix acs.orgarene derivatives are dispersed throughout the literature, the following table provides representative data for the parent p-tert-butylcalix researchgate.netarene, which serves as a useful comparison for understanding the types of signals observed in these large, flexible macrocycles. The greater complexity and flexibility of the acs.orgarene homolog often result in broader signals or averaged signals at room temperature.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Signal Description |
| p-tert-Butylcalix researchgate.netarene | ¹H | 1.29 | s, 54 H (tert-butyl) |
| ¹H | 3.90 | s, 12 H (methylene bridges) | |
| ¹H | 7.16 | s, 12 H (aromatic protons) | |
| ¹H | 10.42 | s, 6 H (hydroxyl protons) | |
| Data obtained from a 400 MHz NMR spectrum in CDCl₃. orgsyn.org |
Supramolecular Chemistry of P Isopropylcalix 1 Arene
Host-Guest Interactions with Metal Ions
p-Isopropylcalix dalalinstitute.comarene exhibits a remarkable ability to bind with a range of metal ions. This interaction is influenced by the conformational flexibility of the calixarene (B151959), the nature of the metal cation, and the surrounding solvent environment.
The complexation of alkali and alkaline earth metal cations by calixarenes is a widely studied area. While specific data for p-isopropylcalix dalalinstitute.comarene is not extensively detailed in the provided results, the general principles of calixarene-metal ion interactions can be inferred. Calixarenes, including their isopropyl derivatives, can form complexes with alkali metals like sodium (Na⁺), potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺), as well as alkaline earth metals such as magnesium (Mg²⁺), calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺). nih.govnih.govepa.gov The stability of these complexes is often dependent on the match between the cation's ionic radius and the size of the calixarene's cavity. nih.gov For larger calixarenes like the dalalinstitute.comarene variant, the flexible structure can adapt to accommodate a variety of cation sizes. The interaction is typically governed by cation-π interactions between the metal ion and the electron-rich aromatic rings of the calixarene. nih.gov
The binding of lanthanide(III) cations with p-isopropylcalix[n]arenes (where n=4, 6, and 8) has been investigated, particularly after partial deprotonation of the calixarene's phenolic hydroxyl groups. researchgate.netdntb.gov.ua Deprotonation enhances the binding affinity of the calixarene for the highly charged lanthanide cations. For p-isopropylcalix dalalinstitute.comarene, studies have shown the formation of dimeric complexes with lanthanide ions in acetonitrile (B52724). researchgate.net The stability of these complexes has been determined for various lanthanides, including praseodymium (Pr³⁺), europium (Eu³⁺), and ytterbium (Yb³⁺). researchgate.net
Table 1: Conditional Stability Constants (log K) of Lanthanide(III) Complexes with Deprotonated p-Isopropylcalix[n]arenes in DMF
| Calixarene | Pr³⁺ | Eu³⁺ | Yb³⁺ | Y³⁺ |
| p-Isopropylcalix dntb.gov.uaarene | 4.5 | 4.8 | 5.2 | 4.9 |
| p-Isopropylcalix slideshare.netarene | 5.1 | 5.4 | 5.8 | 5.5 |
| p-Isopropylcalix dalalinstitute.comarene | 5.3 | 5.6 | 6.0 | 5.7 |
| Data sourced from UV-Vis absorption spectrophotometry studies. researchgate.net |
The selective recognition of metal ions by calixarenes is a key feature of their host-guest chemistry. This selectivity is influenced by several factors, including the size of the calixarene cavity, the conformational flexibility of the macrocycle, and the nature of the donor atoms. For p-isopropylcalix dalalinstitute.comarene, its large and flexible structure allows it to adopt various conformations to optimize binding with specific metal ions. The "cone" conformation is often involved in encapsulating guest molecules. The binding process involves a combination of ion-dipole, cation-π, and, in the case of deprotonated calixarenes, electrostatic interactions. The specific geometry of the complex formed plays a crucial role in determining the selectivity for a particular metal ion. For instance, the formation of bimetallic lanthanide complexes with larger calixarenes like p-tert-butylcalix dalalinstitute.comarene has been observed, suggesting that p-isopropylcalix dalalinstitute.comarene could exhibit similar complex recognition mechanisms. acs.org
The stability and selectivity of metal complexes with p-isopropylcalix dalalinstitute.comarene are significantly influenced by external factors.
Solvent Effects: The nature of the solvent plays a critical role in the complexation process. slideshare.net Solvents with low dielectric constants and low dipole moments tend to increase the stability of the complexes. slideshare.net Conversely, strongly donor solvents can compete with the calixarene for coordination to the metal ion, thereby decreasing the stability constant of the resulting complex. slideshare.net The effect of water on the stability of lanthanide complexes in dimethylformamide (DMF) has also been noted. researchgate.net
Degree of Deprotonation: The deprotonation of the phenolic hydroxyl groups of the calixarene significantly enhances its binding affinity for metal cations, particularly highly charged ones like lanthanides. The ease and degree of deprotonation are influenced by the solvent. researchgate.net The resulting phenoxide ions provide strong electrostatic attraction for the metal ions, leading to more stable complexes.
Nature of the Metal Ion: The charge and size of the metal ion are fundamental to complex stability. A higher charge-to-size ratio generally leads to more stable complexes. dalalinstitute.com
Ligand Properties: The basic strength of the coordinating groups on the calixarene influences stability. slideshare.net
Host-Guest Interactions with Neutral Organic Molecules and Biomolecules
In addition to metal ions, p-isopropylcalix dalalinstitute.comarene can encapsulate neutral organic molecules within its cavity.
Calixarenes are well-known for their ability to form inclusion complexes with a variety of neutral guest molecules. mdpi.com The hydrophobic cavity of p-isopropylcalix dalalinstitute.comarene provides a suitable environment for hosting nonpolar or sparingly polar organic molecules. The formation of these complexes is driven by non-covalent interactions such as van der Waals forces, hydrophobic effects, and CH-π interactions. While specific examples for p-isopropylcalix dalalinstitute.comarene are not detailed in the provided search results, the behavior of analogous calixarenes, such as p-tert-butylcalix dntb.gov.uaarene which forms inclusion complexes with paraffins, suggests a similar capability for the larger p-isopropylcalix dalalinstitute.comarene. rsc.org The size and shape of the guest molecule relative to the host's cavity are critical for stable complex formation.
Encapsulation Phenomena within Calixarene Capsules
The large, flexible cavity of p-isopropylcalix nih.govarene provides a suitable environment for the encapsulation of various guest molecules. While specific studies detailing the encapsulation of a wide range of organic molecules solely within p-isopropylcalix nih.govarene are limited in publicly available research, the principles of host-guest chemistry established for analogous macrocycles like p-tert-butylcalix nih.govarene are highly relevant. These larger calixarenes are known to form capsules, often by dimerizing to create an enclosed cavity, or by encapsulating guests within their monomeric structure.
Molecular Recognition of Larger Organic Species
The ability of p-isopropylcalix nih.govarene to selectively bind to larger organic molecules is a critical aspect of its supramolecular chemistry. The recognition process is governed by the principle of complementarity, where the size, shape, and chemical properties of the guest molecule match those of the host's cavity. Calix nih.govarenes, in general, are considered excellent candidates for the complexation of large organic molecules due to their expansive and flexible cavities. researchgate.net
While detailed research findings specifically quantifying the molecular recognition of a broad spectrum of large organic species by p-isopropylcalix nih.govarene are not extensively documented in available literature, the structural similarities to more widely studied calixarenes, such as p-tert-butylcalix nih.govarene, allow for informed postulations. For instance, p-tert-butylcalix nih.govarene has been shown to form stable complexes with various aromatic molecules. researchgate.net It is reasonable to infer that p-isopropylcalix nih.govarene would exhibit similar capabilities, with the potential for nuanced differences in selectivity and binding strength attributable to the differing steric and electronic effects of the isopropyl versus tert-butyl groups.
Host-Guest Interactions with Carbon Allotropes
The interaction of p-isopropylcalix nih.govarene with carbon allotropes, particularly fullerenes, represents a significant area of its host-guest chemistry. The concave, aromatic surface of the calixarene is well-suited to form stable complexes with the convex, carbon-rich surface of fullerenes.
Complexation and Separation of Fullerenes (C60, C70)
One of the most notable applications of large-cavity calixarenes is in the selective complexation and separation of fullerenes. Research on the closely related p-tert-butylcalix nih.govarene has demonstrated its remarkable ability to selectively encapsulate C60, allowing for its efficient separation from fullerene soot, which is a mixture containing C60, C70, and other higher fullerenes. This selective complexation is a promising alternative to traditional chromatographic methods for fullerene purification.
The selectivity of p-tert-butylcalix nih.govarene for C60 over C70 is a well-documented phenomenon. It has been shown that this calixarene can form a 1:1 complex with C60. The structure of the C60 and p-tert-butylcalix nih.govarene complex has been investigated, revealing a continuous layered tetragonal array of fullerenes encapsulated by the calixarenes. nih.govrsc.org This structural arrangement can accommodate a small percentage of C70, suggesting that while there is a strong preference for C60, some co-complexation can occur. nih.govrsc.org Given the high degree of structural and chemical similarity, it is anticipated that p-isopropylcalix nih.govarene would exhibit a comparable selectivity in fullerene binding. The slightly different steric profile of the isopropyl groups might subtly influence the binding constants and the degree of selectivity between C60 and C70.
Below is a table summarizing the anticipated complexation behavior based on analogous systems.
| Host | Guest | Stoichiometry | Selectivity |
| p-Isopropylcalix nih.govarene | C60 | 1:1 (inferred) | High (inferred) |
| p-Isopropylcalix nih.govarene | C70 | 1:1 (inferred) | Lower (inferred) |
Mechanistic Insights into Fullerene Encapsulation
The encapsulation of fullerenes by p-isopropylcalix nih.govarene is driven by non-covalent interactions, primarily π-π stacking and van der Waals forces. Computational studies on the interaction between fullerenes and aromatic surfaces, such as graphene, have highlighted the significant role of van der Waals forces in the stability of such complexes. nih.gov It is understood that larger carbon fullerenes interact more strongly with these surfaces. nih.gov
For the complexation of C60 by the analogous p-tert-butylcalix nih.govarene, the process involves the calixarene adopting a conformation that maximizes the contact area with the fullerene guest. This "wrapping" of the host around the guest is a key feature of the encapsulation mechanism. The interaction is a delicate balance of enthalpic gains from the favorable host-guest interactions and the entropic cost of organizing the host and guest into a well-defined complex.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics and structure of these host-guest complexes in solution. Studies on similar systems have used NMR to confirm the formation of inclusion complexes and to probe the interactions between the host and guest. nih.gov For instance, changes in the chemical shifts of the protons on the calixarene upon addition of the fullerene provide direct evidence of complexation. While specific NMR studies on the p-isopropylcalix nih.govarene-fullerene system are not readily found, it is the standard method that would be employed to elucidate the binding mechanism in solution.
The mechanism of encapsulation can be summarized in the following key steps:
Approach and Recognition: The fullerene and calixarene molecules approach each other in solution, driven by random thermal motion. Initial recognition occurs through favorable, albeit weak, long-range interactions.
Conformational Reorganization: The flexible p-isopropylcalix nih.govarene molecule reorganizes its conformation to create a binding pocket that is complementary in shape and size to the fullerene.
Encapsulation and Complex Formation: The fullerene enters the cavity of the calixarene, leading to the formation of a stable host-guest complex. This step is characterized by the establishment of multiple π-π and van der Waals interactions.
Advanced Applications of P Isopropylcalix 1 Arene in Chemical Systems
Separation and Extraction Technologies
The ability of p-isopropylcalix nih.govarene and its derivatives to form stable complexes with specific guest species is widely exploited in various separation and extraction technologies. Its large, flexible cavity can be chemically modified to tune its selectivity for target analytes, ranging from metal ions to complex organic molecules.
Solvent Extraction of Metal Ions (e.g., Alkali, Lanthanides, Rare Earth Elements)
Solvent extraction is a primary technique for the separation and purification of metal ions, and calixarenes have proven to be highly effective extractants. Derivatives of calix nih.govarene, which are structurally analogous to p-isopropylcalix nih.govarene, demonstrate remarkable efficiency and selectivity in sequestering metal ions from aqueous solutions into an organic phase.
Research on a functionalized p-tert-butylcalix nih.govarene derivative revealed significant extraction capabilities for various transition metals. The efficiency of extraction is often dependent on the compatibility between the ion's size and the calixarene's cavity, as well as the specific functional groups appended to the macrocycle. In one study, the highest extraction efficiencies were observed for lead (Pb²⁺) and copper (Cu²⁺), which were extracted at 95% and 91%, respectively. scispace.com This high affinity is attributed to the favorable geometry and ionic radii of these metals for complexation with the ligand. scispace.com
Another study utilizing p-t-butylcalix nih.govarene investigated its capacity to extract divalent heavy metal ions from aqueous ammonia (B1221849) solutions. nih.govnih.gov The selectivity was found to be pH-dependent, with the extraction percentage increasing significantly as the pH rose from 10.0 to 13.0. nih.govresearchgate.net Under these alkaline conditions, the phenolic hydroxyl groups of the calixarene (B151959) deprotonate, enhancing their ability to coordinate with metal cations. The observed order of extractability was Cd²⁺ > Ni²⁺ > Cu²⁺ > Ag⁺ > Co²⁺ > Zn²⁺. nih.govnih.gov Furthermore, when ethylenediamine (B42938) was present in the aqueous phase, the extraction efficiency for Cu²⁺ and Cd²⁺ was exceptionally high, reaching nearly 100% and 90% respectively. nih.govresearchgate.net
The table below summarizes the extraction efficiency for various metal ions using p-substituted calix nih.govarene derivatives.
| Metal Ion | Extractant | Extraction Efficiency (%) | Reference |
| Pb²⁺ | octa-(2-piprazino-ethylamino)carbonylmethoxy-p-tert-butylcalix nih.govarene | 95% | scispace.com |
| Cu²⁺ | octa-(2-piprazino-ethylamino)carbonylmethoxy-p-tert-butylcalix nih.govarene | 91% | scispace.com |
| Ni²⁺ | octa-(2-piprazino-ethylamino)carbonylmethoxy-p-tert-butylcalix nih.govarene | ~85% | scispace.com |
| Co²⁺ | octa-(2-piprazino-ethylamino)carbonylmethoxy-p-tert-butylcalix nih.govarene | ~82% | scispace.com |
| Cd²⁺ | octa-(2-piprazino-ethylamino)carbonylmethoxy-p-tert-butylcalix nih.govarene | ~78% | scispace.com |
| Cu²⁺ | p-t-butylcalix nih.govarene (with ethylenediamine) | ~97-100% | nih.govresearchgate.net |
| Cd²⁺ | p-t-butylcalix nih.govarene (with ethylenediamine) | 90% | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
These findings underscore the potential of p-isopropylcalix nih.govarene as a platform for developing highly selective extractants for alkali metals, lanthanides, and rare earth elements, which are critical in various industrial and technological processes.
Polymeric Membrane Sensors for Ion Selective Electrodes (e.g., Cesium selective sensors based on p-isopropylcalixnih.govarene)
Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is a membrane doped with an ionophore—a molecule that selectively binds the target ion. Calixarenes are excellent candidates for ionophores due to their pre-organized cavities that can be tailored for high selectivity.
A highly relevant study developed a cesium-selective polymeric membrane sensor using p-isopropylcalix scispace.comarene, a close structural analog of p-isopropylcalix nih.govarene. The sensor was constructed using a polyvinylchloride (PVC) membrane containing the calixarene as the ionophore, dioctyl phthalate (B1215562) as a plasticizer, and potassium tetrakis(4-chlorophenyl)borate as an ionic additive. nih.gov This electrode demonstrated excellent performance for the accurate determination of trace amounts of cesium cations. nih.gov
The sensor exhibited a near-Nernstian response, meaning its voltage output was directly proportional to the logarithm of the cesium ion concentration, a key characteristic of high-performing ISEs. nih.gov It operated effectively over a wide concentration range and a broad pH range of 2 to 11. The electrode was also highly durable, showing good reproducibility over 12 weeks, and had a rapid response time of less than 10 seconds. nih.gov Its practical applicability was confirmed by successfully determining cesium levels in environmental samples, with results validated by inductively coupled plasma (ICP) techniques. nih.gov
The performance characteristics of the p-isopropylcalix scispace.comarene-based cesium ISE are detailed in the table below.
| Performance Metric | Value | Reference |
| Linear Concentration Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M | nih.gov |
| Slope | 57.29 ± 0.31 mV/decade | nih.gov |
| Lower Detection Limit | 1.0 × 10⁻⁶ M | nih.gov |
| Response Time | < 10 seconds | nih.gov |
| Operational pH Range | 2 to 11 | nih.gov |
| Lifetime | ~12 weeks | nih.gov |
This table is interactive. Click on the headers to sort the data.
The success of the smaller p-isopropylcalix scispace.comarene highlights the strong potential for p-isopropylcalix nih.govarene to be used in similar ISE applications, potentially for larger alkali ions or other cations that fit its expanded cavity.
Dispersive Micro-Solid Phase Extraction (DMSPE) Methodologies
Dispersive micro-solid phase extraction (DMSPE) is a modern sample preparation technique that offers simplicity, speed, and high efficiency. nih.gov In this method, a small amount of sorbent material is dispersed directly into the sample solution. This maximizes the surface area contact between the sorbent and the analyte, leading to rapid extraction equilibrium. nih.gov After a short period, the sorbent is collected, typically by centrifugation, and the concentrated analyte is eluted for analysis.
Calixarenes, including p-isopropylcalix nih.govarene, are ideal for use in DMSPE due to their ability to be immobilized onto solid supports. researchgate.net By chemically grafting the calixarene molecule onto materials like silica (B1680970), polymers, or magnetic nanoparticles, a highly selective sorbent can be created. nih.govresearchgate.net The calixarene's cavity acts as a recognition site, selectively trapping target analytes from the sample matrix through host-guest interactions. nih.gov
For example, a magnetic solid-phase extraction (MSPE) sorbent—a type of DMSPE where the sorbent is collected using an external magnet—was developed by functionalizing magnetic bio-polymeric composites with p-tert-butylcalix nih.govarene. nih.gov This sorbent was effectively used to extract non-steroidal anti-inflammatory drugs (NSAIDs) from water samples, demonstrating the power of combining the selectivity of calixarenes with the convenience of DMSPE. nih.gov The host-guest encapsulation by the calixarene cavity, along with hydrogen bonding and π–π interactions, allowed for the selective binding of the target drug molecules. nih.gov
The application of p-isopropylcalix nih.govarene in a DMSPE system would involve:
Sorbent Synthesis: Covalently bonding chemically modified p-isopropylcalix nih.govarene onto a solid support (e.g., magnetic nanoparticles).
Extraction: Dispersing the functionalized sorbent into the aqueous sample containing the target analyte.
Separation: Collecting the sorbent from the solution via centrifugation or a magnetic field.
Elution and Analysis: Releasing the analyte from the calixarene cavity using a small volume of an appropriate solvent, followed by instrumental analysis.
This methodology leverages the molecular recognition capabilities of p-isopropylcalix nih.govarene to achieve efficient and selective pre-concentration of analytes from complex matrices.
Purification and Separation of Carbon-Based Nanomaterials
The unique electronic and structural properties of carbon-based nanomaterials like fullerenes (e.g., C₆₀) and carbon nanotubes have made them subjects of intense research. However, their synthesis often results in mixtures of different structures or impurities, necessitating advanced purification techniques. The host-guest chemistry of calixarenes offers a promising solution for their selective separation.
p-tert-Butylcalix nih.govarene, a close relative of p-isopropylcalix nih.govarene, has shown notable complexing properties towards C₆₀-fullerene. nih.gov The size and shape of the calix nih.govarene cavity are complementary to the spherical structure of the fullerene molecule. The interaction is driven by hydrophobic and π-π stacking interactions between the electron-rich aromatic walls of the calixarene and the electron-deficient surface of the fullerene. nih.gov
This selective recognition can be exploited in separation processes. For instance, by immobilizing p-isopropylcalix nih.govarene onto a stationary phase for chromatography, it would be possible to selectively retain fullerenes from a mixture, allowing other carbonaceous impurities to pass through. Subsequent elution with a competitive solvent would release the purified fullerenes. This approach offers a non-covalent, reversible method for purification that preserves the pristine structure of the nanomaterial, which is a significant advantage over harsh chemical methods that can introduce defects.
Chemical Sensing Platforms
Beyond their use in separation technologies, calixarenes are integral to the development of advanced chemical sensors. Their ability to selectively bind target species can be translated into a measurable signal, such as a change in electrical potential or optical properties.
Potentiometric Sensors for Metal Ion Detection (e.g., Cr(III))
Potentiometric sensors function by measuring the potential difference between a reference electrode and an ion-selective electrode (ISE) when no current is flowing. As discussed previously, the selectivity of the ISE is determined by the ionophore embedded within its membrane. Calixarenes are highly effective ionophores for a wide range of metal ions.
While direct studies on a p-isopropylcalix nih.govarene sensor for chromium(III) are limited, research on a p-tert-butylcalix nih.govarene-based sensor provides a strong proof of principle. A PVC membrane sensor incorporating this smaller calixarene was constructed for the detection of Cr(III). The electrode demonstrated excellent potentiometric response over a very wide concentration range (1.0 × 10⁻⁷ to 1.0 × 10⁻¹ M) with a Nernstian slope of 20 ± 0.5 mV per decade, which is close to the theoretical value for a trivalent ion.
The sensor showed high selectivity for Cr(III) over many other common cations, including alkali, alkaline earth, and other heavy metal ions. nih.gov It was functional across a pH range of 3.0–8.0 and exhibited a fast response time of less than 15 seconds. The practical utility of the sensor was demonstrated by its successful application in the direct determination of chromium(III) in wastewater samples. nih.gov
The key performance metrics for this calix nih.govarene-based Cr(III) sensor are presented below.
| Performance Metric | Value | Reference |
| Concentration Range | 1.0 × 10⁻⁷ – 1.0 × 10⁻¹ M | nih.gov |
| Slope | 20 ± 0.5 mV/decade | nih.gov |
| Detection Limit | 5.0 × 10⁻⁸ M | nih.gov |
| Response Time | < 15 seconds | nih.gov |
| Operational pH Range | 3.0 – 8.0 | nih.gov |
| Lifetime | > 6 weeks | nih.gov |
This table is interactive. Click on the headers to sort the data.
This research indicates that the calixarene framework is highly suitable for creating robust and selective potentiometric sensors. The larger cavity of p-isopropylcalix nih.govarene could be similarly employed, either for larger metal ions or by functionalizing its rim with specific chelating groups to create a tailored binding site for ions like Cr(III).
Fluorescent Sensing Systems for Organic Analytes
Research into the application of p-isopropylcalix semanticscholar.orgarene in fluorescent sensing systems for organic analytes is an emerging field. While direct studies focusing solely on the p-isopropyl derivative are limited, the broader class of calixarenes, particularly functionalized calix semanticscholar.orgarenes, has demonstrated significant potential in this area. For instance, studies on water-soluble sulfonated calix[n]arenes (where n=8) have shown their utility in host-guest chemosensor ensembles. These systems can detect biogenic amines through fluorescence quenching and subsequent recovery mechanisms. nih.gov The underlying principle involves the formation of a complex between the calixarene and a fluorescent dye. The addition of an organic analyte can displace the dye, leading to a measurable change in fluorescence. nih.gov Although not specific to the p-isopropyl variant, these findings suggest a promising avenue for the future development of p-isopropylcalix semanticscholar.orgarene-based fluorescent sensors. The isopropyl groups, being electron-donating and hydrophobic, could influence the binding affinity and selectivity for specific organic guest molecules.
Electrochemical Sensing using Calixarene-Functionalized Composites
The incorporation of calixarenes into composite materials for electrochemical sensing is a well-established strategy to enhance sensitivity and selectivity. While there is a lack of specific research on p-isopropylcalix semanticscholar.orgarene for this application, studies on closely related compounds provide valuable insights. For example, a p-isopropylcalix mdpi.comarene-modified carbon paste electrode has been successfully developed for the sensitive and selective determination of silver(I) ions. scispace.com In this system, the calixarene facilitates the accumulation of the target analyte on the electrode surface, thereby amplifying the electrochemical signal. scispace.com This principle can be extended to the development of sensors for organic analytes. By functionalizing composites with p-isopropylcalix semanticscholar.orgarene, it is conceivable to create electrochemical sensors with tailored recognition properties for specific organic molecules. The large, flexible cavity of the calix semanticscholar.orgarene, combined with the hydrophobic nature of the isopropyl groups, could offer a unique binding environment for target analytes.
Colorimetric Sensors for Specific Guest Molecules
Colorimetric sensors offer a simple and often visual method for the detection of analytes. The application of p-isopropylcalix semanticscholar.orgarene in this domain is still in its nascent stages. However, the foundational principles of colorimetric sensing using calixarenes have been demonstrated with other derivatives. For example, host-guest systems involving water-soluble sulfonated calix[n]arenes (including n=8) and a pH-sensitive dye have been shown to produce a colorimetric redshift in the presence of biogenic amines. nih.gov This color change is a result of the displacement of the dye from the calixarene cavity by the analyte. nih.gov The specificity of such sensors is dictated by the complementary nature of the host-guest interactions. The large and adaptable cavity of p-isopropylcalix semanticscholar.orgarene could potentially be exploited to develop colorimetric sensors for a range of specific guest molecules. The design of such sensors would involve the selection of an appropriate indicator dye that forms a complex with the calixarene and is subsequently displaced by the target analyte, leading to a distinct color change.
Catalysis and Organocatalysis
Supported Catalysts via Immobilization on Composite Materials
The immobilization of catalysts onto solid supports is a critical strategy for improving their stability, reusability, and ease of separation from reaction mixtures. While direct examples of p-isopropylcalix semanticscholar.orgarene being used as a supported catalyst are not prevalent in the literature, the immobilization of a closely related compound, p-tert-butylcalix semanticscholar.orgarene, onto a silica resin has been reported for the removal of azo dyes. nih.gov This demonstrates the feasibility of anchoring large calix semanticscholar.orgarene molecules to solid supports. Furthermore, calix semanticscholar.orgarene-supported palladium N-heterocyclic carbene (NHC) complexes have been developed as efficient catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.comnovecal.com These supported catalysts exhibit high activity and reduced metal leaching. mdpi.com These examples strongly suggest that p-isopropylcalix semanticscholar.orgarene could serve as a versatile platform for the development of novel supported catalysts. By immobilizing catalytically active species within or onto the calixarene framework, which is itself supported on a composite material, it would be possible to create robust and recyclable catalytic systems.
Metal Nanoparticle Stabilization and Catalytic Activity Enhancement (e.g., AgNPs for H2O2 reduction, 4-nitrothiophenol (B108094) reduction)
p-Isopropylcalix semanticscholar.orgarene and its derivatives have shown considerable promise in the stabilization of metal nanoparticles and the enhancement of their catalytic activity. A notable example, although with a smaller analogue, is the use of a p-isopropylcalix mdpi.comarene matrix for the electrochemical synthesis of silver nanoparticles (AgNPs) on a glassy carbon electrode. iaea.org These stabilized AgNPs demonstrated good catalytic ability for the reduction of hydrogen peroxide (H2O2). iaea.org The calixarene layer on the electrode surface plays a crucial role in controlling the particle size and preventing agglomeration, which are key factors for maintaining high catalytic activity. iaea.org
In a related context, an octa(hydroxy)-octa(mercaptobutoxy)calix semanticscholar.orgarene has been employed as a stabilizer for the synthesis of very small and homogeneous gold and silver nanoparticles. nih.gov These calix semanticscholar.orgarene-stabilized nanoparticles were found to be effective catalysts for the reduction of 4-nitrothiophenol. nih.gov The accessibility of the nanoparticle surface, which is crucial for catalysis, is influenced by the structure of the stabilizing calixarene. nih.gov
Table 1: Catalytic Reduction using Calixarene-Stabilized Silver Nanoparticles
| Calixarene Derivative | Metal Nanoparticle | Analyte | Key Finding |
|---|---|---|---|
| p-Isopropylcalix mdpi.comarene | Silver (Ag) | Hydrogen Peroxide (H2O2) | Good catalytic ability for H2O2 reduction. iaea.org |
Asymmetric Catalysis Employing Chiral Derivatives of Calixarenes
The use of chiral calixarenes in asymmetric catalysis is a rapidly growing field of research, owing to their unique three-dimensional structures that can be readily modified. While specific examples of chiral derivatives of p-isopropylcalix semanticscholar.orgarene in asymmetric catalysis are not yet widely reported, the broader family of chiral calixarenes has demonstrated significant potential. semanticscholar.orgnih.govnih.govresearchgate.net The general approach involves the introduction of chiral substituents onto the upper or lower rim of the calixarene scaffold. These chiral calixarenes can then act as ligands for metal catalysts or as organocatalysts themselves. For instance, chiral calix nih.govarene derivatives have been successfully employed as phase-transfer catalysts and as ligands in asymmetric alkylation and aldol (B89426) reactions. nih.gov Furthermore, inherently chiral calix semanticscholar.orgarenes, where the chirality arises from the non-planar arrangement of achiral substituents, have been synthesized. nih.gov The development of chiral derivatives of p-isopropylcalix semanticscholar.orgarene would be a logical extension of this work. The bulky isopropyl groups could play a significant role in the stereochemical control of catalytic reactions, potentially leading to high enantioselectivities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| p-Isopropylcalix semanticscholar.orgarene |
| p-Isopropylcalix mdpi.comarene |
| p-tert-Butylcalix semanticscholar.orgarene |
| Silver |
| Hydrogen Peroxide |
| 4-Nitrothiophenol |
| Palladium |
Materials Science and Nanotechnology
The large, flexible cavity and potential for extensive functionalization make p-isopropylcalix researchgate.netarene and its derivatives powerful building blocks in materials science and nanotechnology. Their ability to engage in specific host-guest interactions and self-assemble into ordered structures allows for the creation of sophisticated functional materials. These materials harness the unique molecular recognition properties of the calixarene macrocycle on a nanoscale level, leading to advanced applications in nanocomposites, drug delivery systems, and responsive hybrid materials.
Calixarene-Functionalized Graphene and Graphene Oxide Nanocomposites
The integration of calixarenes with graphene and its oxidized form, graphene oxide (GO), has produced a class of hybrid nanocomposites with enhanced physicochemical properties. nih.gov Calix researchgate.netarenes, including derivatives of p-isopropylcalix researchgate.netarene, can be immobilized on graphene surfaces through both non-covalent and covalent approaches. nih.gov Non-covalent functionalization is typically achieved via π-π stacking interactions between the electron-rich aromatic rings of the calixarene and the basal plane of graphene, as well as through hydrogen bonding. nih.govfrontiersin.orgntnu.no This method preserves the intrinsic electronic structure of graphene.
Water-soluble calix researchgate.netarene derivatives, such as p-phosphonic acid calix researchgate.netarene and p-sulfonated calix researchgate.netarene, have been effectively used as surfactants to stabilize graphene in aqueous media. nih.govfrontiersin.org This functionalization not only improves the dispersibility of graphene but also introduces the calixarene's host-guest capabilities to the nanocomposite. For instance, the non-covalent functionalization of reduced graphene oxide (RGO) with p-phosphonic acid calix researchgate.netarene has been reported to create effective materials for hydrogen sensing and the reversible uptake of nitrates from water. nih.govresearchgate.net
Covalent functionalization, while altering the graphene structure, provides a more robust attachment of the calixarene moiety. One such approach involves the esterification and polymerization of calix[n]arenes (where n=4, 6, 8) onto graphene oxide surfaces. researchgate.net These composites have demonstrated significantly enhanced adsorption capacities for metal ions compared to unmodified GO. researchgate.net The calixarene cavities provide specific binding sites, leading to improved efficiency and selectivity in environmental remediation applications. researchgate.net For example, a calix researchgate.netarene-functionalized GO composite (GO-C8) showed a high adsorption capacity for neodymium (Nd) ions. researchgate.net
The applications for these nanocomposites are diverse, ranging from environmental remediation to chemical sensing. researchgate.netnih.gov In sensing, a platform using p-sulfonated calix researchgate.netarene functionalized RGO was developed for the determination of aconitine. nih.gov The system operates on a competitive host-guest interaction mechanism, where the target analyte displaces a fluorescent dye from the calixarene cavity, causing a "turn-on" fluorescence signal. nih.gov
| Adsorbent Material | Adsorption Capacity (mg g⁻¹) | Adsorption Time (min) |
|---|---|---|
| Graphene Oxide (GO) | 110.99 | N/A |
| Calix frontiersin.orgarene-GO (GO-C4) | 232.56 | 185 |
| Calix nih.govarene-GO (GO-C6) | 219.78 | 230 |
| Calix researchgate.netarene-GO (GO-C8) | 311.53 | 185 |
Design and Fabrication of Calixarene-Based Nanomaterials (e.g., vesicles, nanomicelles)
The self-assembly of amphiphilic molecules into ordered nanostructures is a cornerstone of nanotechnology. scispace.comresearchgate.netrsc.org Calixarenes, including p-isopropylcalix researchgate.netarene, can be chemically modified to possess amphiphilic character, enabling them to form nanomaterials such as vesicles and nanomicelles in solution. researchgate.netmdpi.com The design principle involves attaching hydrophilic groups to one rim of the macrocycle (e.g., the upper rim) and hydrophobic groups to the other (e.g., the lower rim), or vice versa. This imparts the necessary amphiphilicity for self-assembly in a selected solvent. scispace.com
Vesicles are hollow, spherical structures with a bilayer membrane, making them excellent candidates for encapsulation and as nanoscale reaction vessels. scispace.comrsc.org The formation of calixarene-based vesicles relies on the packing of the amphiphilic macrocycles to minimize the exposure of their hydrophobic portions to a polar solvent like water. scispace.com Similarly, nanomicelles are colloidal aggregates with a hydrophobic core and a hydrophilic shell, which can be used to solubilize nonpolar substances in aqueous media. mdpi.com
The size and morphology of the resulting nanomaterials can be controlled by tuning the molecular structure of the amphiphilic calixarene, including the length of the hydrophilic chains or the nature of the ionic head groups. scispace.com For example, research on amphiphilic calix frontiersin.orgarenes has shown that longer hydrophilic chains can influence the size of the self-assembled vesicles. scispace.com Furthermore, stimuli-responsive behavior can be engineered into these systems. An amphoteric calix researchgate.netarene-based complex has been developed for pH-triggered drug delivery, demonstrating how external stimuli can control the state of the nanomaterial. dovepress.com In some cases, unique morphologies such as needle- and rod-shaped nanoparticles have been observed, formed by calixarene-doped magnetic nanoparticles. dovepress.com
| Calixarene Type | Nanostructure | Key Design Feature | Potential Application |
|---|---|---|---|
| Amphiphilic Calix frontiersin.orgarene | Vesicles, Micelles | Attachment of oligo(ethylene oxide) chains scispace.com | Stimuli-responsive systems scispace.com |
| Amphiphilic Calix nih.govarene | Vesicles | Functionalization to create amphiphilicity scispace.com | Nanoscale reaction vessels scispace.com |
| Amphoteric Calix researchgate.netarene | Needle/Rod-shaped Nanoparticles | Complexation with magnetic nanoparticles dovepress.com | Targeted drug delivery dovepress.com |
Supramolecular Assembly in Hybrid Materials
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. mdpi.commdpi.com p-Isopropylcalix researchgate.netarene and its derivatives are exceptional building blocks for creating complex hybrid materials due to their defined structure and ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and host-guest interactions. researchgate.netntnu.nomdpi.com
These interactions allow calix researchgate.netarenes to be integrated with other molecular or nanoscale components to form hybrid materials with emergent properties. The functionalization of the p-position of the calix researchgate.netarene phenolic units with groups capable of specific interactions is a key strategy. For instance, calix researchgate.netarenes functionalized with amide, urea, or imide groups have been shown to self-organize into tubular nanorods via intermolecular hydrogen bonding. researchgate.net
In the context of hybrid materials, calix researchgate.netarenes can act as molecular linkers or recognition sites on surfaces. As discussed previously, the non-covalent interaction of calix researchgate.netarenes with graphene is a prime example of supramolecular assembly in a hybrid material, where the calixarene adds functionality (e.g., molecular recognition) to the graphene sheet. nih.govfrontiersin.org
The host-guest chemistry of calix researchgate.netarenes is central to their role in supramolecular materials. researchgate.net They can encapsulate guest molecules within their cavities, forming stable complexes that can serve as nodes in a larger supramolecular network or polymer. researchgate.netnih.gov This principle is used to create responsive materials, where the assembly or disassembly of the hybrid structure can be triggered by the addition or removal of a specific guest molecule. By combining calix researchgate.netarenes with polymers, nanoparticles, or other macrocycles, materials with applications in sensing, catalysis, and smart devices can be constructed. nih.govnih.gov The integration of pillar[n]arenes and calix[m]arenes into single hybrid host molecules further expands the possibilities, creating even more complex architectures with enhanced recognition capabilities. nih.gov
| Functional Group on Calix researchgate.netarene | Primary Non-Covalent Interaction | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Amide, Urea, or Imide | Hydrogen Bonding | Tubular Nanorods | researchgate.net |
| Phosphonic Acid / Sulfonate | π-π Stacking, Hydrogen Bonding | Functionalized Graphene Sheets | nih.govfrontiersin.org |
| Unfunctionalized Cavity | Host-Guest Complexation | Inclusion Complexes (Nodes in Networks) | researchgate.netnih.gov |
| Various | Metal-Ligand Coordination | Metal-Organic Frameworks / Coordination Polymers | beilstein-journals.org |
Advanced Spectroscopic and Computational Approaches in P Isopropylcalix 1 Arene Research
Spectroscopic Characterization of Host-Guest Complexes and Assemblies
Spectroscopic methods are indispensable tools for elucidating the nature of interactions between p-isopropylcalix nih.govarene and various guest molecules. These techniques allow for the determination of binding stoichiometry, association constants, and the conformational changes that accompany complexation events.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of calixarenes in solution. tandfonline.comresearchgate.net For p-isopropylcalix nih.govarene derivatives, 1H and 13C NMR measurements have revealed that they often exist as flexible flattened cones at room temperature. tandfonline.comresearchgate.net This conformational flexibility is a key characteristic of the larger calix[n]arenes (where n=6, 8) compared to the more rigid cone conformation typically observed for tetrameric (n=4) derivatives. tandfonline.comresearchgate.net
| Calix[n]arene Size | Derivative Type | Observed Conformation | Key NMR Observation | Reference |
|---|---|---|---|---|
| n=8 | Esters, Ketones | Flexible flattened cone | Conformationally labile at room temperature | tandfonline.comresearchgate.net |
| n=4 | Esters, Ketones | Cone | Stable conformers at room temperature | tandfonline.comresearchgate.net |
| n=8 | Esters | Conformationally labile | Variable temperature measurements show flexibility | researchgate.net |
UV-Visible absorption spectrophotometry is a widely used method to study the complexation of calixarenes with guest molecules. This technique is particularly useful for determining the stoichiometry and stability constants of the resulting host-guest complexes. scispace.com Titration experiments, where the concentration of the guest is systematically varied while the host concentration is kept constant, often result in observable changes in the absorption spectrum of the calixarene (B151959), indicating an interaction.
By analyzing these spectral changes, often with the aid of software like Specfit, one can determine the stoichiometry of the complex (e.g., 1:1, 1:2, or 2:1 metal:ligand) and the stability constants of the species in solution. scispace.com For example, UV-Vis titrations have been successfully used to probe the interaction of phosphinoyl-substituted calix nih.govarenes with trivalent lanthanide ions. researchgate.net
Mass spectrometry (MS) is a crucial tool for confirming the stoichiometry of calixarene complexes and providing insights into their structure. scispace.com Techniques such as Electrospray Ionization Mass Spectrometry (ES-MS) and Fast Atom Bombardment (FAB-MS) can be used to detect the intact host-guest complex in the gas phase. uva.nlresearchgate.net The mass-to-charge ratio (m/z) of the detected ions allows for the direct determination of the molecular weight of the complex, which in turn reveals the ratio of host to guest molecules. nih.govnih.gov For instance, ES-MS titrations have been instrumental in identifying the formation of both 1:1 and 2:1 lanthanide:calix nih.govarene complexes in solution. researchgate.net
Luminescence spectroscopy is a highly sensitive technique for characterizing the complexes of calixarenes with luminescent metal ions, particularly lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺). uva.nlresearchgate.netrsc.org Calixarenes can act as "antenna" ligands, absorbing light and transferring the energy to the complexed lanthanide ion, which then emits light at its characteristic wavelength. uva.nl This sensitized luminescence is a hallmark of complex formation. The photophysical properties of these complexes, such as their emission spectra and luminescence lifetimes, can provide information about the coordination environment of the lanthanide ion and the efficiency of the energy transfer process. researchgate.netacs.org Studies on lanthanide complexes with functionalized calix nih.govarenes have utilized luminescence spectroscopy to probe the chemical environment of the metal ions within the complex. researchgate.net
Computational Chemistry and Theoretical Modeling
Computational methods provide a theoretical framework to complement experimental findings and to predict the properties and behavior of p-isopropylcalix nih.govarene and its complexes.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of calixarenes. DFT calculations can be used to predict the most stable conformations of the calix nih.govarene macrocycle by calculating the relative energies of different possible arrangements, such as the pleated-loop and chair-like conformations. researchgate.net These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy. researchgate.net Furthermore, DFT can be employed to calculate properties such as the acidity of the phenolic hydroxyl groups, providing insights into their deprotonation behavior which is crucial for their interaction with cations.
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy | Conformational Analysis | Conformational flexibility (flattened cone), stability | tandfonline.comresearchgate.netresearchgate.net |
| UV-Visible Spectrophotometry | Complexation Studies | Stoichiometry, stability constants | scispace.comresearchgate.net |
| Mass Spectrometry | Stoichiometry and Structure | Molecular weight of complexes, host-guest ratio | scispace.comresearchgate.net |
| Luminescence Spectroscopy | Lanthanide Complex Characterization | Coordination environment, energy transfer efficiency | uva.nlresearchgate.netrsc.org |
| Density Functional Theory (DFT) | Acidity and Conformation Prediction | Relative energies of conformers, pKa values | researchgate.net |
Molecular Dynamics (MD) Simulations of Guest Encapsulation
Molecular dynamics (MD) simulations serve as a powerful computational microscope for visualizing the dynamic events involved in the encapsulation of guest molecules by host compounds like p-isopropylcalix chemrxiv.orgarene. These simulations provide atomic-level insights into the conformational flexibility of the calixarene, the pathway of guest entry and exit, and the specific interactions that stabilize the host-guest complex.
While specific MD studies on p-isopropylcalix chemrxiv.orgarene are not extensively documented in the literature, research on the closely related p-tert-butylcalix chemrxiv.orgarene provides significant understanding. For instance, a multiscale computational protocol, which combines MD simulations with Density Functional Theory (DFT), was used to investigate a derivative of p-tert-butylcalix chemrxiv.orgarene encapsulating a Cu(I) complex. nih.gov These simulations revealed the dynamic profile of the large and flexible calix chemrxiv.orgarene macrocycle and highlighted the critical role of non-covalent interactions in defining the catalyst's behavior. nih.gov The larger and more flexible cavity of calix chemrxiv.orgarenes, compared to their smaller calix researchgate.netarene and calix nih.govarene counterparts, makes them particularly suitable for encapsulating metal ions and allowing for subsequent metal-substrate interactions within the cavity. nih.gov
Studies on smaller calixarenes, such as p-tert-butylcalix researchgate.netarene, with small gas molecules have also been conducted using classical MD simulations. nih.govnih.gov These simulations help in understanding the stability of isolated host-guest complexes and the dynamics of guest motion inside the host cages. researchgate.netnih.gov Such studies have shown that stable complexes are typically formed when attractive interactions between the guest and the inner surface of the host cavity are not overcome by thermal motion. nih.gov The principles observed, such as the importance of host flexibility and the balance of intermolecular forces, are fundamental to the guest encapsulation process and are applicable to the larger p-isopropylcalix chemrxiv.orgarene system. Computational approaches like MD simulations offer a complementary view to experimental data, elucidating interaction patterns, binding mechanisms, and potential allosteric effects upon guest binding. chemrxiv.org
Theoretical Studies on Non-covalent Interactions (e.g., CH/π interactions)
The stability of host-guest complexes formed by p-isopropylcalix chemrxiv.orgarene is governed by a subtle interplay of various non-covalent interactions. Theoretical and computational studies are crucial for dissecting and quantifying these forces, which include van der Waals forces, hydrogen bonding, and particularly CH/π interactions.
CH/π interactions are weak molecular forces that occur between a C-H bond and a π-electron system. In the context of p-isopropylcalix chemrxiv.orgarene, two primary types of CH/π interactions contribute to guest binding:
Interactions between the C-H bonds of the guest molecule and the electron-rich aromatic panels of the calixarene cavity.
Interactions between the C-H bonds of the host's own isopropyl groups, located on the upper rim, and an encapsulated aromatic guest.
The initial evidence for the importance of such interactions came from the crystal structure of a calix researchgate.netarene complex, where the stability was attributed to multiple weak CH/π interactions between the host's t-butyl groups and an included toluene (B28343) molecule. Although a single CH/π interaction is weak, often less than 1 kcal·mol⁻¹, the cumulative effect of multiple interactions within a supramolecular assembly becomes significant, playing a key role in molecular recognition and determining the preferred structure of the complex.
Prediction of Binding Affinities and Selectivities
Computational methods play a pivotal role in predicting the binding affinities of calixarenes for various guests, guiding the design of hosts with enhanced selectivity. These predictions are often based on calculating the free energy of binding, which involves assessing thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS).
While comprehensive thermodynamic data for p-isopropylcalix chemrxiv.orgarene is limited, a detailed study on the complexation of the closely related p-isopropylcalix nih.govarene with the cesium cation (Cs⁺) in different dimethylsulfoxide-acetonitrile (DMSO-AN) binary solvent mixtures provides valuable insights. nih.govnih.gov The stability constants (log Kf) and thermodynamic parameters were determined using conductometry at various temperatures. nih.govnih.gov
| Solvent Composition (mol% DMSO) | log Kf at 25°C | ΔH°c (kJ·mol⁻¹) | TΔS°c (kJ·mol⁻¹) at 25°C |
|---|---|---|---|
| 100.0 | 2.78 | 21.8 ± 0.6 | 37.6 |
| 74.6 | 3.06 | 28.5 ± 0.5 | 45.9 |
| 52.5 | 3.22 | 32.8 ± 0.4 | 51.2 |
| 32.9 | 3.09 | 33.1 ± 0.7 | 50.7 |
| 15.5 | 2.88 | 27.9 ± 0.3 | 44.3 |
Table 1. Thermodynamic data for the complexation of p-isopropylcalix nih.govarene with Cs⁺ in various DMSO-AN binary mixtures. Data sourced from Molecules 2011, 16(9), 8130-8142. nih.govnih.gov
These experimental findings, combined with computational models like the Linear Interaction Energy (LIE) method, can be used to build predictive models for binding free energy. nih.gov Such models are essential for screening potential guests and for rationally designing calixarene-based receptors with high affinity and selectivity for specific target molecules.
X-ray Crystallography of p-Isopropylcalixchemrxiv.orgarene Complexes and Clathrates
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules and their complexes in the solid state. It provides precise information on bond lengths, bond angles, and the specific conformations adopted by the calixarene host, as well as the exact positioning of guest molecules within the cavity or crystal lattice.
Studies on p-tert-butylcalix chemrxiv.orgarene have revealed its remarkable ability to form crystalline inclusion complexes, known as clathrates, with a wide variety of solvent molecules. researchgate.net For example, its crystallization from solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) has been shown to yield different solvated crystal structures, or pseudopolymorphs, with varying host-to-guest ratios. researchgate.netrsc.org
The conformation of the flexible calix chemrxiv.orgarene macrocycle is highly dependent on the crystallization solvent and the included guest. DFT calculations on p-tert-butylcalix chemrxiv.orgarene have identified several possible conformations, with the "pleated-loop" conformation being one of the most stable. researchgate.net In the solid state, these macrocycles often pack to form channels or cages where guest molecules reside. For instance, the crystal structure of a p-tert-butylcalix chemrxiv.orgarene-acetonitrile clathrate shows a 1:2 host-guest stoichiometry. rsc.org A particularly notable example is the complex formed between p-tert-butylcalix chemrxiv.orgarene and C₆₀ fullerene, which features a continuous layered tetragonal array of fullerenes encapsulated by the calixarenes. rsc.org These structures are stabilized by a network of intermolecular interactions, including hydrogen bonds between the phenolic hydroxyl groups and CH/π interactions between the host's alkyl groups and the guest molecules.
Q & A
Advanced Research Question
- Thermodynamic control : Slow cooling (0.5°C/min) from saturated solutions favors the IP form (highest ΔHfus).
- Kinetic control : Rapid quenching or sublimation under dynamic vacuum produces metastable IIP/IIIP. TC-DSC cycling (25–315°C) confirms irreversible IIP→IP transitions, validating their kinetic origin .
What computational methods predict the host-guest binding affinity of this compound derivatives?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model cation-π and hydrogen-bonding interactions. For Cs<sup>+</sup> complexation, binding energy (ΔE) correlates with cavity size: calix[8] (-142 kJ/mol) > calix[6] (-128 kJ/mol). Molecular dynamics simulations further reveal solvent reorganization effects during encapsulation .
How do structural modifications (e.g., upper-rim substituents) alter this compound’s supramolecular behavior?
Advanced Research Question
Replacing isopropyl with bulkier tert-amyl groups increases steric hindrance, reducing cavity accessibility and binding constants (Ks drops by 40%). Conversely, electron-withdrawing substituents (e.g., nitro groups) enhance Cs<sup>+</sup> affinity via dipole-cation interactions. XRD confirms substituent size dictates stacking modes: tert-octyl derivatives adopt non-porous bilayers, unlike smaller analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
